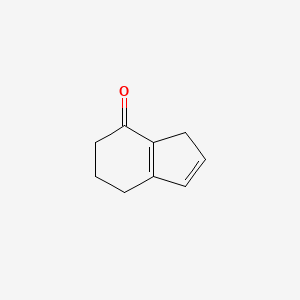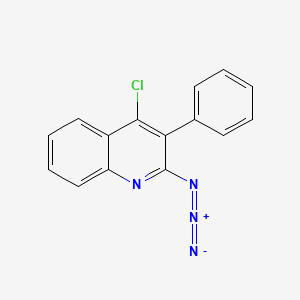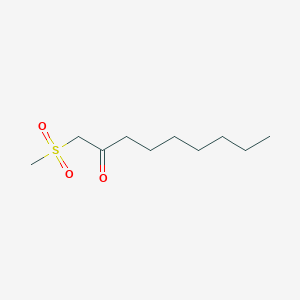
1-(Methanesulfonyl)nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonyl)nonan-2-one is an organic compound that belongs to the class of sulfonyl ketones It is characterized by the presence of a methanesulfonyl group attached to a nonan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)nonan-2-one can be synthesized through several methods. One common approach involves the reaction of nonan-2-one with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methanesulfonyl)nonan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted nonan-2-ones.
Reduction: Nonan-2-ol derivatives.
Oxidation: Nonanoic acid and related compounds.
Aplicaciones Científicas De Investigación
1-(Methanesulfonyl)nonan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonyl)nonan-2-one involves its reactivity with various chemical reagents. The methanesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to the formation of different functional groups and compounds .
Comparación Con Compuestos Similares
Nonan-2-one: A simple ketone with similar structural features but lacking the methanesulfonyl group.
Methanesulfonyl Chloride: A related sulfonyl compound used in the synthesis of methanesulfonyl derivatives.
Propiedades
Número CAS |
105699-60-3 |
|---|---|
Fórmula molecular |
C10H20O3S |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
1-methylsulfonylnonan-2-one |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-6-7-8-10(11)9-14(2,12)13/h3-9H2,1-2H3 |
Clave InChI |
JNQMVIKTNZRIAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14317438.png)
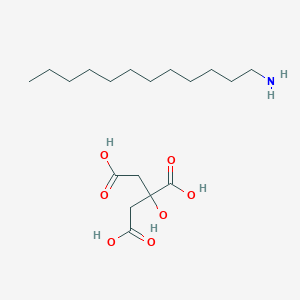

![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
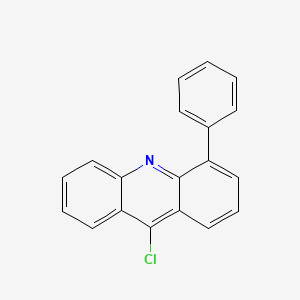
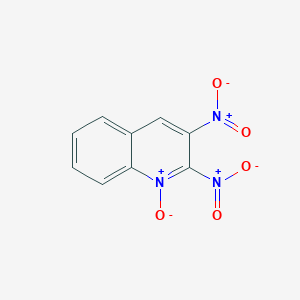
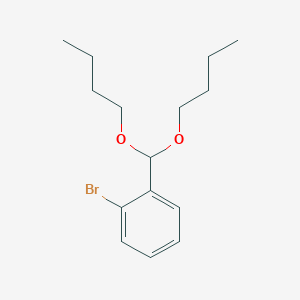
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
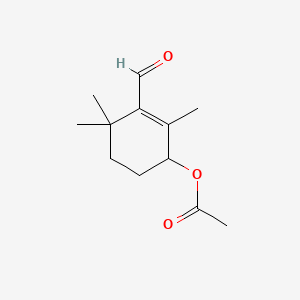
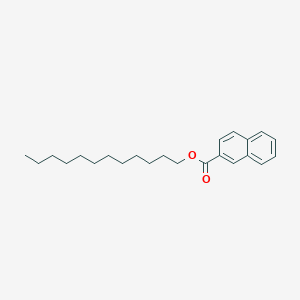
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

